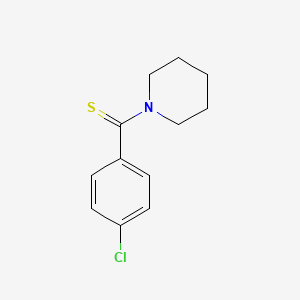

(4-Chlorophenyl)(piperidin-1-yl)methanethione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-Chlorophényl)(pipéridin-1-yl)méthanethione est un composé organique caractérisé par la présence d'un groupe chlorophényle lié à une partie pipéridinyl méthanethione.

Méthodes De Préparation

Voies de Synthèse et Conditions Réactionnelles : La synthèse de (4-Chlorophényl)(pipéridin-1-yl)méthanethione implique généralement la réaction du 4-chlorobenzaldéhyde avec la pipéridine et le disulfure de carbone. La réaction se déroule par la formation d'une base de Schiff intermédiaire, qui est ensuite convertie en le composé méthanethione souhaité dans des conditions basiques.

Méthodes de Production Industrielle : Dans un environnement industriel, la synthèse peut être mise à l'échelle en optimisant les conditions de réaction telles que la température, le choix du solvant et le temps de réaction. L'utilisation de réacteurs à flux continu peut améliorer l'efficacité et le rendement du processus.

Types de Réactions :

Oxydation : (4-Chlorophényl)(pipéridin-1-yl)méthanethione peut subir des réactions d'oxydation pour former des sulfoxydes et des sulfones.

Réduction : La réduction de ce composé peut conduire à la formation du thiol correspondant.

Substitution : Le composé peut participer à des réactions de substitution nucléophile, en particulier au niveau du cycle chlorophényle.

Réactifs et Conditions Communes :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.

Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés dans des conditions basiques pour faciliter les réactions de substitution.

Principaux Produits :

Oxydation : Sulfoxydes et sulfones.

Réduction : Thiols.

Substitution : Divers dérivés substitués selon le nucléophile utilisé.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-Chlorobenzenecarbothioyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can lead to the formation of the corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran.

Substitution: Various nucleophiles (amines, thiols); reactions are often performed in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiols, amines

Substitution: Substituted piperidine derivatives

Applications De Recherche Scientifique

Chimie : (4-Chlorophényl)(pipéridin-1-yl)méthanethione est utilisé comme élément constitutif en synthèse organique, en particulier dans le développement de composés hétérocycliques.

Biologie : En recherche biologique, ce composé est étudié pour son potentiel de pharmacophore dans la conception de médicaments, en particulier pour cibler les voies neurologiques.

Médecine : Le composé a montré des promesses dans des études précliniques en tant qu'agent thérapeutique potentiel pour des affections telles que la douleur chronique et l'inflammation en raison de son interaction avec des récepteurs spécifiques du système nerveux.

Industrie : Dans l'industrie des sciences des matériaux, (4-Chlorophényl)(pipéridin-1-yl)méthanethione est étudié pour son utilisation dans la synthèse de polymères et de matériaux avancés aux propriétés uniques.

5. Mécanisme d'Action

Le mécanisme par lequel (4-Chlorophényl)(pipéridin-1-yl)méthanethione exerce ses effets implique son interaction avec des cibles moléculaires spécifiques, telles que les canaux ioniques et les récepteurs du système nerveux. Le composé peut moduler l'activité de ces cibles, conduisant à des réponses cellulaires modifiées. Les voies exactes impliquées dépendent de l'application et de la cible d'intérêt spécifiques.

Composés Similaires :

- (4-Chlorophényl)(pyrrolidin-1-yl)méthanethione

- (4-Chlorophényl)(pipérazin-1-yl)méthanethione

Comparaison : Comparé à ses analogues, (4-Chlorophényl)(pipéridin-1-yl)méthanethione présente des propriétés uniques en raison de la présence du cycle pipéridine, qui peut influencer son affinité de liaison et sa sélectivité pour certaines cibles biologiques. Cette particularité en fait un composé précieux pour des applications spécifiques en chimie médicinale et en science des matériaux.

Mécanisme D'action

The mechanism of action of 1-(4-chlorobenzenecarbothioyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The exact mechanism depends on the specific application and target, but it generally involves binding to the active site or allosteric site of the target protein, leading to conformational changes and altered function.

Comparaison Avec Des Composés Similaires

Similar Compounds

Piperidine: The parent compound, which is a simple six-membered ring containing one nitrogen atom.

4-Chlorobenzenecarbothioyl Chloride: The precursor used in the synthesis of 1-(4-chlorobenzenecarbothioyl)piperidine.

N-Substituted Piperidines: Compounds with various substituents on the nitrogen atom of the piperidine ring.

Uniqueness

1-(4-Chlorobenzenecarbothioyl)piperidine is unique due to the presence of both the piperidine ring and the 4-chlorobenzenecarbothioyl group This combination imparts specific chemical and biological properties that are not observed in simpler piperidine derivatives

Propriétés

Formule moléculaire |

C12H14ClNS |

|---|---|

Poids moléculaire |

239.76 g/mol |

Nom IUPAC |

(4-chlorophenyl)-piperidin-1-ylmethanethione |

InChI |

InChI=1S/C12H14ClNS/c13-11-6-4-10(5-7-11)12(15)14-8-2-1-3-9-14/h4-7H,1-3,8-9H2 |

Clé InChI |

JFUQHBHOFBZNPF-UHFFFAOYSA-N |

SMILES canonique |

C1CCN(CC1)C(=S)C2=CC=C(C=C2)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-methylphenyl)-N-[(4-methylphenyl)methyl]quinoline-4-carboxamide](/img/structure/B11660786.png)

![N-(4-{[(2E)-2-(2-chlorobenzylidene)hydrazinyl]carbonyl}benzyl)-N-phenylmethanesulfonamide](/img/structure/B11660797.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide](/img/structure/B11660806.png)

![1-(2-Furyl)-3-(2-furylmethylthio)-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B11660814.png)

![2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N'-[(Z)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11660815.png)

![(6Z)-6-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11660816.png)

![[4-bromo-2-(morpholine-4-carbothioyl)phenyl] 4-methoxybenzoate](/img/structure/B11660832.png)

![(Z)-N-[4-(4-Methylphenyl)piperazin-1-YL]-1-(naphthalen-1-YL)methanimine](/img/structure/B11660843.png)

![(Z)-1-(Furan-2-YL)-N-[4-(4-methylphenyl)piperazin-1-YL]methanimine](/img/structure/B11660844.png)

![(5E)-5-{[2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11660848.png)

![2-(3-{(E)-[1-(4-ethylphenyl)-4,6-dioxo-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11660863.png)

![2-{[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11660870.png)

![(6Z)-2-ethyl-5-imino-6-(3-iodo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11660890.png)